Dimethyl quinoxaline-2,3-dicarboxylate
Overview
Description
Dimethyl quinoxaline-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound with the chemical formula C₁₃H₁₁NO₄ . It belongs to the quinoxaline family and exhibits diverse pharmacological properties. Quinoxalines have found applications in pharmaceuticals and industrial processes. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, and Phthalazine .
Synthesis Analysis
This compound can be synthesized using green chemistry principles. The reaction involves the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds, resulting in the formation of quinoxaline. This white crystalline powder has been widely studied for its potential applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with two carboxylate groups at positions 2 and 3. The dimethyl substituents enhance its stability and solubility. The precise arrangement of atoms and bonds within the molecule influences its biological activity and reactivity .
Scientific Research Applications
Antiviral Properties
Dimethyl quinoxaline-2,3-dicarboxylate derivatives have been studied for their antiviral properties. For instance, 2,3-dimethyl-6(2-dimethylaminoethyl)6H-indolo-(2,3-b)quinoxaline (B-220) exhibits potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). The compound appears to act by intercalating into the DNA helix, disrupting vital steps for viral uncoating (Harmenberg et al., 1991).
Electronic and Optical Properties
Research on the electronic characterization of dimethyl 1,2-dihydropyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate revealed its unusual color properties due to the push-pull system from electron-donating pyrrole nitrogen to the electron-withdrawing 3-methoxycarbonyl moiety. This causes a spectral shift and a large bathochromic shift in the absorption spectrum, resulting in the red color of this compound in the solid state (Hirano et al., 2002).
Synthesis of N-Heterocycle-Fused Quinoxalines
An efficient and green method for the synthesis of N-heterocycle-fused quinoxalines was reported using dimethyl sulfoxide as both a reactant and a solvent. This method yielded a wide range of products, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines (Xie et al., 2017).
Properties
IUPAC Name |
dimethyl quinoxaline-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-17-11(15)9-10(12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGMTJLKKFWUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305203 | |
Record name | dimethyl quinoxaline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54107-99-2 | |
Record name | NSC169715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl quinoxaline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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